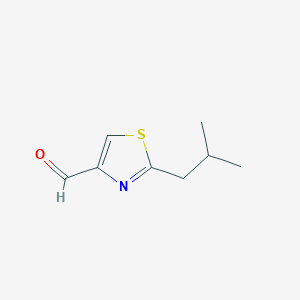

2-(2-methylpropyl)-1,3-thiazole-4-carbaldehyde

Description

Properties

IUPAC Name |

2-(2-methylpropyl)-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-6(2)3-8-9-7(4-10)5-11-8/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGSAJIPBDJXLDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC(=CS1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Isobutyl-1,3-thiazole-4-carboxaldehyde and its Isomeric Congeners

This technical guide provides a comprehensive overview of 2-isobutyl-1,3-thiazole-4-carboxaldehyde, a heterocyclic compound of interest in flavor chemistry and as a potential building block in pharmaceutical and agrochemical research. Due to the limited direct literature on this specific substitution pattern, this guide will also draw upon the well-documented chemistry and applications of its close structural isomers to provide a holistic and predictive understanding of its properties and potential.

Part 1: Nomenclature and Structural Elucidation

The precise naming of a molecule is fundamental to its scientific communication. The compound in focus, 2-isobutyl-1,3-thiazole-4-carboxaldehyde, is defined by a central 1,3-thiazole ring with two substituents.

IUPAC Name: The systematic and unambiguous name for this compound, following the rules of the International Union of Pure and Applied Chemistry (IUPAC), is 2-(2-methylpropyl)-1,3-thiazole-4-carbaldehyde . This name clarifies that a (2-methylpropyl) group is attached at the second position and a carbaldehyde group at the fourth position of the 1,3-thiazole ring.

Synonyms: In scientific literature and commercial catalogs, a variety of synonyms may be encountered. These often use common names for the substituent groups. For the target molecule, likely synonyms include:

-

2-isobutylthiazole-4-carboxaldehyde

-

2-isobutylthiazole-4-carbaldehyde

-

4-formyl-2-isobutylthiazole

It is crucial for researchers to be aware of these different naming conventions to ensure comprehensive literature searches and accurate identification of the compound.

Table 1: Nomenclature of 2-Isobutyl-1,3-thiazole-4-carboxaldehyde and Related Isomers

| Common Name | IUPAC Name | CAS Number |

| 2-Isobutyl-1,3-thiazole-4-carboxaldehyde | 2-(2-methylpropyl)-1,3-thiazole-4-carbaldehyde | Not Available |

| 2-Isopropylthiazole-4-carbaldehyde[1] | 2-(propan-2-yl)-1,3-thiazole-4-carbaldehyde[1] | 133047-46-8[1] |

| 4-Isopropyl-1,3-thiazole-2-carbaldehyde[2] | 4-(propan-2-yl)-1,3-thiazole-2-carbaldehyde[2] | 184154-42-5[2] |

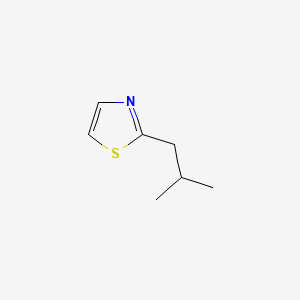

| 2-Isobutylthiazole[3] | 2-(2-methylpropyl)-1,3-thiazole[3] | 18640-74-9[3] |

Part 2: Synthesis Strategies and Mechanistic Insights

Proposed Synthetic Pathway

A logical approach would involve a variation of the Hantzsch synthesis, which classically involves the condensation of a thioamide with an α-haloketone. For the target molecule, a key intermediate would be 3-methylbutane-thioamide (isovalerothioamide).

Step-by-Step Proposed Protocol:

-

Preparation of Isovalerothioamide: The synthesis would commence with the thionation of isovaleramide. This can be achieved using reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). The amide itself is readily prepared from isovaleric acid or its corresponding acyl chloride.

-

Reaction with a Halogenated Aldehyde Equivalent: The isovalerothioamide would then be reacted with a suitable three-carbon α-haloaldehyde derivative that can introduce the carboxaldehyde at the 4-position. A protected form of 2-chloro-3-oxopropanal would be a suitable reaction partner.

-

Cyclization and Dehydration: The reaction between the thioamide and the α-haloaldehyde equivalent would proceed via an initial nucleophilic attack of the sulfur on the electrophilic carbon bearing the halogen, followed by cyclization and dehydration to form the thiazole ring.

-

Deprotection: The final step would involve the deprotection of the aldehyde group to yield the desired 2-isobutyl-1,3-thiazole-4-carboxaldehyde.

Caption: Proposed synthetic workflow for 2-isobutyl-1,3-thiazole-4-carboxaldehyde.

A related synthetic method for 2-isobutylthiazole (lacking the carboxaldehyde group) involves the condensation of 3-methyl butyraldehyde with a source of ammonia and sulfur, followed by dehydrogenation[4]. This highlights the versatility of starting materials that can be employed in thiazole synthesis.

Part 3: Physicochemical Properties and Characterization

Predicting the physicochemical properties of a novel compound is essential for its handling, formulation, and application. By analogy with its isomers and parent compounds, we can estimate the properties of 2-isobutyl-1,3-thiazole-4-carboxaldehyde.

Table 2: Computed and Observed Physicochemical Properties of Related Thiazoles

| Property | 2-Isopropylthiazole-4-carbaldehyde[1] | 4-Isopropyl-1,3-thiazole-2-carbaldehyde[2] | 2-Isobutylthiazole[3] |

| Molecular Formula | C₇H₉NOS | C₇H₉NOS | C₇H₁₁NS |

| Molecular Weight | 155.22 g/mol | 155.22 g/mol | 141.24 g/mol |

| Boiling Point | Not Available | Not Available | 180 °C |

| Density | Not Available | Not Available | 0.995 g/mL at 25 °C |

| Refractive Index | Not Available | Not Available | n20/D 1.495 |

| XLogP3 | 1.9 | 1.9 | 2.6 |

Based on this data, 2-isobutyl-1,3-thiazole-4-carboxaldehyde (C₈H₁₁NOS, MW: 169.24 g/mol ) is expected to be a liquid at room temperature with a boiling point likely exceeding 200 °C due to the increased molecular weight and polarity from the aldehyde group. Its solubility in water is expected to be low, but it should be miscible with common organic solvents.

Characterization: The definitive identification of this compound would rely on a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide the precise chemical environment of each proton and carbon atom, confirming the isobutyl and carboxaldehyde substitution pattern.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the elemental composition and molecular weight.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ would be indicative of the aldehyde carbonyl group.

Part 4: Applications and Biological Significance

Thiazole-containing compounds are of significant interest across various industries due to their diverse biological activities and organoleptic properties.

Flavor and Fragrance Industry

Many thiazole derivatives are valued for their unique sensory profiles. For instance, 2-isobutylthiazole is a key component of tomato aroma, imparting a green, vegetable-like note[3][5][6]. Other related compounds like 2-isopropyl-4-methylthiazole are described as having green, nutty, and fruity notes[7][8]. It is highly probable that 2-isobutyl-1,3-thiazole-4-carboxaldehyde would also possess a complex aroma, likely with green and savory undertones, making it a potential candidate for use as a flavoring agent in food products.

Pharmaceutical and Drug Development

The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs[9][10]. Thiazole derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects[11][12]. The aldehyde functional group in the target molecule provides a reactive handle for further chemical modification, allowing for the synthesis of a library of derivatives for biological screening. For example, it could be a precursor for synthesizing thiazole-containing Schiff bases, hydrazones, or alcohols, which could be evaluated for therapeutic potential. Recent studies have shown that novel 1,3-thiazole analogues exhibit potent activity against breast cancer cell lines, suggesting the therapeutic promise of this class of compounds[9][10]. The development of efficient synthetic methods for various thiazole derivatives is an active area of research, particularly for their application in treating degenerative diseases[13].

Caption: Potential application areas for 2-isobutyl-1,3-thiazole-4-carboxaldehyde.

Agrochemicals

Similar to their role in pharmaceuticals, thiazole derivatives are also important in the agrochemical industry. They serve as precursors in the synthesis of pesticides and herbicides[11]. The reactivity of the aldehyde group makes 2-isobutyl-1,3-thiazole-4-carboxaldehyde a valuable starting material for creating new agrochemical candidates.

Conclusion

While 2-isobutyl-1,3-thiazole-4-carboxaldehyde is not as extensively documented as some of its isomers, a strong predictive understanding of its chemistry and potential applications can be derived from the rich literature on thiazole chemistry. Its synthesis is feasible through established methods like the Hantzsch synthesis. Its predicted properties suggest it could be a valuable addition to the palette of flavor and fragrance chemists. Furthermore, its structure, featuring the privileged thiazole scaffold and a reactive aldehyde handle, makes it a promising building block for the discovery of new bioactive compounds in the pharmaceutical and agrochemical sectors. Further research into the synthesis and characterization of this specific molecule is warranted to fully explore its potential.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 62725, 2-Isobutylthiazole. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11084110, 4-Isopropyl-1,3-thiazole-2-carbaldehyde. [Link]

-

Vaia. Give the IUPAC name for each aldehyde. [Link]

- Google Patents. CN101891701A - Synthetic method of 2-isobutylthiazole.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2763192, 2-(Propan-2-yl)-1,3-thiazole-4-carbaldehyde. [Link]

-

The Good Scents Company. tropical thiazole 2-isopropyl-4-methylthiazole. [Link]

-

MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

-

Wikipedia. Isobutyraldehyde. [Link]

-

Royal Society of Chemistry. Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases. [Link]

-

PubMed. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. [Link]

-

MDPI. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. [Link]

-

The Good Scents Company. 2-isobutyl thiazole. [Link]

Sources

- 1. 2-(Propan-2-yl)-1,3-thiazole-4-carbaldehyde | C7H9NOS | CID 2763192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Isopropyl-1,3-thiazole-2-carbaldehyde | C7H9NOS | CID 11084110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Isobutylthiazole | C7H11NS | CID 62725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN101891701A - Synthetic method of 2-isobutylthiazole - Google Patents [patents.google.com]

- 5. 2-isobutyl thiazole, 18640-74-9 [thegoodscentscompany.com]

- 6. 2-isobutylthiazole (18640-74-9) | Bulk Chemical Product Expoter [chemicalbull.com]

- 7. tropical thiazole, 15679-13-7 [thegoodscentscompany.com]

- 8. 2-异丙基-4-甲基噻唑 ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 9. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. chemimpex.com [chemimpex.com]

- 12. mdpi.com [mdpi.com]

- 13. Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Comparative Analysis of 2-Isobutylthiazole and 2-Isobutylthiazole-4-carbaldehyde: Structure, Synthesis, and Application

An In-depth Technical Guide for Drug Development Professionals

Introduction

Thiazoles, five-membered heterocyclic compounds containing both sulfur and nitrogen, represent a cornerstone scaffold in medicinal chemistry and materials science. Their unique electronic properties and ability to engage in a variety of biological interactions make them privileged structures in drug design. This guide focuses on two closely related thiazole derivatives: 2-isobutylthiazole and its C4-formylated analogue, 2-isobutylthiazole-4-carbaldehyde.

While separated by only a single functional group, the addition of the carbaldehyde moiety dramatically alters the molecule's physicochemical properties, chemical reactivity, and potential applications. 2-Isobutylthiazole is primarily recognized for its potent organoleptic properties, serving as a key flavor and fragrance component.[1][2][3][4] In contrast, 2-isobutylthiazole-4-carbaldehyde is a versatile synthetic intermediate, a building block poised for the construction of more complex molecular architectures.

This document provides a detailed comparison of these two molecules, offering insights into their synthesis, characterization, and divergent applications, with a focus on the causal relationships between chemical structure and function.

Part 1: Core Structural and Physicochemical Differentiation

The fundamental difference between the two compounds is the substitution at the C4 position of the thiazole ring. 2-Isobutylthiazole possesses a hydrogen atom at this position, whereas the derivative features a formyl (-CHO) group. This seemingly minor alteration has significant consequences for the molecule's physical and chemical nature.

The introduction of the polar carbonyl group in 2-isobutylthiazole-4-carbaldehyde increases the molecule's overall polarity compared to the parent compound. This directly influences intermolecular forces, leading to a higher boiling point and altered solubility characteristics. While 2-isobutylthiazole is soluble in organic solvents, the carbaldehyde derivative is expected to show slightly increased solubility in more polar organic solvents.

| Property | 2-Isobutylthiazole | 2-Isobutylthiazole-4-carbaldehyde | Rationale for Difference |

| Chemical Structure |  |  | Addition of a formyl (-CHO) group at the C4 position. |

| Molecular Formula | C₇H₁₁NS[5][6][7] | C₈H₁₁NOS | Addition of a carbonyl group (C=O). |

| Molecular Weight | 141.23 g/mol [6][7] | 169.24 g/mol | Increased by the mass of the CHO group. |

| Appearance | Colorless to light yellow liquid[1][3][5] | Expected to be a solid or higher-boiling liquid. | Increased molecular weight and polarity lead to stronger intermolecular forces. |

| Boiling Point | ~180 °C[1][6][8] | Significantly higher than 180 °C | The polar aldehyde group allows for dipole-dipole interactions, requiring more energy to vaporize. |

| Odor Profile | Strong green, tomato leaf, earthy[1][3][9][10][11][12] | Expected to be different, likely less volatile and with different notes. | The aldehyde group alters the molecule's interaction with olfactory receptors. |

| Key Reactive Site | Thiazole ring (for electrophilic substitution) | Aldehyde group (for nucleophilic addition) | The aldehyde is a highly reactive functional group. |

Part 2: Synthesis and Chemical Reactivity

The synthetic relationship between these two compounds is a classic example of functional group introduction onto a heterocyclic core. 2-Isobutylthiazole serves as the starting material for the synthesis of its carbaldehyde derivative, most commonly via electrophilic aromatic substitution.

Synthesis of 2-Isobutylthiazole

2-Isobutylthiazole can be synthesized through various methods, including the condensation of 3-methyl butyraldehyde with a source of sulfur and ammonia, followed by an oxidation/dehydrogenation step.[13] This establishes the core heterocyclic structure with the desired isobutyl substituent at the C2 position.

Synthesis of 2-Isobutylthiazole-4-carbaldehyde via the Vilsmeier-Haack Reaction

The most direct and widely used method for formylating an electron-rich heterocycle like 2-isobutylthiazole is the Vilsmeier-Haack reaction .[14][15][16] This reaction utilizes a Vilsmeier reagent, a chloromethyliminium salt, which acts as a mild electrophile.

Mechanism Causality: The thiazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is electrophilic enough to react with the activated thiazole ring but is milder than many other acylating agents, preventing unwanted side reactions.[17][18] The reaction proceeds via an initial electrophilic attack, followed by hydrolysis of the resulting iminium ion during aqueous workup to yield the final aldehyde.

Diagram: Vilsmeier-Haack Reaction Workflow

Caption: Workflow for the synthesis of 2-isobutylthiazole-4-carbaldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Isobutylthiazole

This protocol is a representative example based on established procedures for formylating electron-rich heterocycles.[17] It must be adapted and optimized for specific laboratory conditions.

-

Reagent Preparation (Vilsmeier Reagent Formation):

-

In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 eq.) to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise while maintaining the temperature below 10 °C.

-

Stir the mixture at 0 °C for 30 minutes, during which the Vilsmeier reagent will form as a solid or thick slurry.

-

-

Formylation Reaction:

-

Dissolve 2-isobutylthiazole (1.0 eq.) in a suitable solvent such as DMF or dichloromethane (DCM).

-

Add the solution of 2-isobutylthiazole to the pre-formed Vilsmeier reagent at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Workup and Purification:

-

Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice containing a saturated solution of sodium acetate or sodium bicarbonate to neutralize the acid and hydrolyze the intermediate.

-

Stir the mixture vigorously for 1 hour.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure 2-isobutylthiazole-4-carbaldehyde.

-

Comparative Reactivity: A Tale of Two Molecules

The presence of the aldehyde group transforms the molecule from a relatively stable aromatic compound into a versatile synthetic platform.

Diagram: Divergent Reactivity

Caption: Reactivity pathways originating from the aldehyde functional group.

Part 3: Spectroscopic Analysis

The structural differences are readily apparent in standard spectroscopic analyses.

| Spectroscopic Method | 2-Isobutylthiazole (Expected Signals) | 2-Isobutylthiazole-4-carbaldehyde (Key Differentiating Signals) |

| ¹H NMR | - Aromatic protons on the thiazole ring (C4-H and C5-H).- Signals for the isobutyl group (-CH₂-, -CH-, -(CH₃)₂). | - Appearance of a highly deshielded singlet for the aldehydic proton (~9-10 ppm). - Absence of the C4-H signal.- Downfield shift of the remaining C5-H due to the electron-withdrawing effect of the aldehyde. |

| ¹³C NMR | - Two aromatic carbons in the thiazole ring.- Carbons of the isobutyl group. | - Appearance of a carbonyl carbon signal (~180-190 ppm). - Significant downfield shift of the C4 carbon to which the aldehyde is attached. |

| IR Spectroscopy | - C=N and C=C stretching of the aromatic ring.- C-H stretching of the alkyl group. | - Strong, sharp C=O stretching absorption (~1680-1700 cm⁻¹). This is the most definitive diagnostic peak. |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 141.[7] | - Molecular ion peak (M⁺) at m/z = 169.- Characteristic fragmentation patterns involving the loss of the CHO group. |

Part 4: Applications and Industrial Relevance

The divergent chemical properties of these two molecules dictate their distinct industrial applications.

-

2-Isobutylthiazole: This compound is almost exclusively used in the flavor and fragrance industry .[3][4][5] Its powerful green, tomato-like aroma makes it an indispensable ingredient for creating authentic vegetable and fruit flavors in products like sauces, soups, snacks, and beverages.[2][9][11] It is recognized as a flavoring agent by regulatory bodies and has a very low odor detection threshold.[1]

-

2-Isobutylthiazole-4-carbaldehyde: The primary value of this molecule lies in its role as a synthetic intermediate . In drug development and agrochemical research, the thiazole ring is a common pharmacophore. The aldehyde functionality serves as a crucial chemical "handle" for further molecular elaboration. It allows scientists to easily introduce new functional groups and build larger, more complex molecules for biological screening. For example, it can be a precursor for synthesizing:

-

Thiazole-containing Schiff bases.

-

Heterocyclic-fused systems.

-

Potential kinase inhibitors or other targeted therapeutic agents.

-

Conclusion

The transformation of 2-isobutylthiazole to 2-isobutylthiazole-4-carbaldehyde is a prime example of how targeted functionalization can fundamentally redirect the utility of a molecule. The parent compound, valued for its sensory impact, is a finished product for the flavor industry. The addition of a single aldehyde group via the Vilsmeier-Haack reaction converts it into a high-value intermediate for the research and development sectors, particularly in medicinal chemistry. For scientists and researchers, understanding this distinction is key to leveraging the unique chemical potential of each molecule—one as an effector of sensory experience, the other as a foundational block for future innovation.

References

-

PubChem. (n.d.). 2-Isobutylthiazole. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2010). CN101891701A - Synthetic method of 2-isobutylthiazole.

-

ChemBK. (2024). 2-Isobutyl thiazole. Retrieved from [Link]

-

Perfumer & Flavorist. (2024). Oamic Ingredients USA's EU Natural 2-Isobutyl Thiazole. Retrieved from [Link]

-

Tradeasia. (2026). The Versatile Role of 2-Isobutylthiazole in Flavors and Fragrances. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Isobutylthiazole (CAS 18640-74-9). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Isobutylthiazole. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Isobutylthiazole Gas Chromatography. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Isobutylthiazole Van Den Dool and Kratz RI. NIST Chemistry WebBook. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-isobutyl thiazole. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

YouTube. (2021). Vilsmeier-Haack Reaction. NRO Chemistry. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

-

Tradeasia. (2026). 2-Isobutylthiazole CAS 18640-74-9: Enhancing Flavors and Fragrances. Retrieved from [Link]

Sources

- 1. 2-Isobutylthiazole | 18640-74-9 [chemicalbook.com]

- 2. 2-Isobutylthiazole | C7H11NS | CID 62725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-isobutylthiazole (18640-74-9) | Bulk Chemical Product Expoter [chemicalbull.com]

- 4. nbinno.com [nbinno.com]

- 5. CAS 18640-74-9: 2-Isobutylthiazole | CymitQuimica [cymitquimica.com]

- 6. chembk.com [chembk.com]

- 7. 2-Isobutylthiazole [webbook.nist.gov]

- 8. 2-Isobutylthiazole CAS#: 18640-74-9 [m.chemicalbook.com]

- 9. perfumerflavorist.com [perfumerflavorist.com]

- 10. 2-异丁基噻唑 ≥99%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 11. nbinno.com [nbinno.com]

- 12. zhishangchem.com [zhishangchem.com]

- 13. CN101891701A - Synthetic method of 2-isobutylthiazole - Google Patents [patents.google.com]

- 14. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 15. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 16. youtube.com [youtube.com]

- 17. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 18. ijpcbs.com [ijpcbs.com]

safety data sheet SDS for 2-(2-methylpropyl)thiazole-4-carbaldehyde

An In-Depth Technical Guide to the Safe Handling of 2-(2-methylpropyl)thiazole-4-carbaldehyde

Disclaimer: A specific Safety Data Sheet (SDS) for 2-(2-methylpropyl)thiazole-4-carbaldehyde was not located during a comprehensive search. The following technical guide has been synthesized from the safety data of structurally analogous compounds, including thiazole, various thiazole aldehydes, and other aromatic aldehydes. This information is intended to provide a robust safety framework for researchers, scientists, and drug development professionals. All procedures should be conducted with the utmost caution and under the supervision of qualified personnel.

Introduction and Rationale

2-(2-methylpropyl)thiazole-4-carbaldehyde belongs to the family of thiazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The presence of both a thiazole ring and an aldehyde functional group suggests a specific reactivity and toxicological profile that necessitates careful handling. This guide provides a detailed examination of the extrapolated hazards and the corresponding safety protocols to ensure the well-being of laboratory personnel.

The core logic behind the safety recommendations herein is based on the known properties of the constituent chemical moieties. The thiazole core can present risks of skin and eye irritation, while the aldehyde group is a well-known sensitizer and irritant. The isobutyl group, being a small alkyl chain, is less likely to dominate the toxicological profile but contributes to the overall lipophilicity of the molecule.

Extrapolated Hazard Identification and Classification

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for related compounds, 2-(2-methylpropyl)thiazole-4-carbaldehyde is anticipated to fall under the following hazard categories.[1][2][3][4]

| Hazard Class | Hazard Category | GHS Hazard Statement | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |

Chemical and Physical Properties of Analogous Compounds

While specific data for 2-(2-methylpropyl)thiazole-4-carbaldehyde is unavailable, the properties of related compounds can provide valuable context for handling and storage.

| Property | 2-Isobutylthiazole[5][6] | Thiazole-4-carboxaldehyde[2] | 2-(Propan-2-yl)-1,3-thiazole-4-carbaldehyde[7] |

| Molecular Formula | C7H11NS | C4H3NOS | C7H9NOS |

| Molecular Weight | 141.23 g/mol | 113.14 g/mol | 155.22 g/mol |

| Appearance | Colorless to pale yellow liquid | Not specified | Not specified |

| Boiling Point | 180 °C | Not available | Not available |

| Flash Point | 58 °C | Not available | Not available |

The molecular formula for 2-(2-methylpropyl)thiazole-4-carbaldehyde is C8H11NOS, and its calculated molecular weight is approximately 169.24 g/mol .

First-Aid Measures: A Proactive Approach

In the event of exposure, immediate and appropriate first-aid is critical. The following measures are recommended based on protocols for similar chemical structures.[2][3][4][8]

-

Inhalation: Remove the individual to fresh air and ensure they are in a position comfortable for breathing. If respiratory irritation persists or breathing becomes difficult, seek immediate medical attention.[2][4]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation or a rash develops, seek medical advice.[2][4][8]

-

Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing for at least 15 minutes. If eye irritation persists, seek immediate medical attention.[2][4]

-

Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[2]

Protocols for Safe Handling and Storage

A self-validating system of protocols is essential for the safe handling and storage of this compound.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles and a face shield that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[5][9][10]

-

Respiratory Protection: If working in an area with poor ventilation or where aerosols or mists may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.[5][10]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

-

Wash hands and any exposed skin thoroughly after handling.[2]

-

Do not eat, drink, or smoke when using this product.[10]

-

Use non-sparking tools and take precautionary measures against static discharge.[1][10]

-

Keep away from heat, sparks, open flames, and other ignition sources.[3][10][11]

Storage Conditions

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.[5][10]

-

Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1][11]

Visualized Workflows and Structures

General Safe Handling Workflow for Thiazole Derivatives

Caption: Safe handling workflow for hazardous chemicals.

Chemical Structure of 2-(2-methylpropyl)thiazole-4-carbaldehyde

Caption: Structure of 2-(2-methylpropyl)thiazole-4-carbaldehyde.

Stability and Reactivity Profile

-

Chemical Stability: The compound is expected to be stable under normal storage conditions.

-

Conditions to Avoid: Direct sources of heat, sparks, open flames, and static discharge should be avoided.[1][11]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1][11]

-

Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[1]

Toxicological Insights from Analogous Compounds

The toxicological properties have not been fully investigated for this specific molecule. However, based on related compounds, the primary concerns are:

-

Irritation: Causes skin, eye, and respiratory irritation.[1][2][3][4]

-

Sensitization: May cause an allergic skin reaction upon repeated contact.[1][2]

There is no data to suggest that this compound is carcinogenic or mutagenic, but in the absence of specific data, it should be handled as a potentially hazardous substance.[2]

Conclusion

While a specific Safety Data Sheet for 2-(2-methylpropyl)thiazole-4-carbaldehyde is not currently available, a thorough analysis of its structural components and the safety profiles of analogous compounds allows for the construction of a comprehensive and cautious approach to its handling. Researchers, scientists, and drug development professionals must adhere to the stringent protocols outlined in this guide to mitigate potential risks. The principles of good industrial hygiene and laboratory practice are paramount when working with novel chemical entities.

References

-

BEPLS. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]

-

Advanced Biotech. (2025, January 25). SDS - 2-Isobutyl Thiazole synthetic. Retrieved from [Link]

-

Fisher Scientific. (2010, May 15). SAFETY DATA SHEET - 2-Isobutylthiazole. Retrieved from [Link]

-

Diffusions Aromatiques. (2023, April 20). Material Safety Data Sheet - aldehyde amyl cinamique (jasmonal a). Retrieved from [Link]

-

PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]

-

PubChem. (n.d.). 2-Isobutylthiazole. Retrieved from [Link]

-

Aromatic Fragrances International, Inc. (n.d.). Compare to aroma DO NOT DISTURB (W) by Sol de Janeiro® F58833 - SAFETY DATA SHEET. Retrieved from [Link]

-

Diffusions Aromatiques. (2023, October 10). Material Safety Data Sheet - 2-ISOBUTYLTHIAZOLE. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Propan-2-yl)-1,3-thiazole-4-carbaldehyde. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-isobutyl thiazole, 18640-74-9. Retrieved from [Link]

-

Flavor and Extract Manufacturers Association. (n.d.). 2-ISOBUTYLTHIAZOLE. Retrieved from [Link]

Sources

- 1. johndwalsh.com [johndwalsh.com]

- 2. fishersci.com [fishersci.com]

- 3. prod.adv-bio.com [prod.adv-bio.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. 2-isobutylthiazole (18640-74-9) | Bulk Chemical Product Expoter [chemicalbull.com]

- 6. 2-Isobutylthiazole | C7H11NS | CID 62725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(Propan-2-yl)-1,3-thiazole-4-carbaldehyde | C7H9NOS | CID 2763192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. diffusions-aromatiques.fr [diffusions-aromatiques.fr]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

Methodological & Application

Application Note: A Robust Protocol for the Reductive Amination of 2-(2-methylpropyl)-1,3-thiazole-4-carbaldehyde using Sodium Triacetoxyborohydride

Abstract

Reductive amination stands as one of the most effective and widely utilized methods for the synthesis of amines, a critical functional group in a vast array of pharmaceuticals.[1][2] This application note provides a comprehensive, field-proven protocol for the reductive amination of 2-(2-methylpropyl)-1,3-thiazole-4-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry due to the prevalence of the thiazole scaffold in bioactive molecules.[3][4] We detail a direct, one-pot procedure employing sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), a mild and selective reducing agent that circumvents many challenges associated with other hydride reagents.[5][6] The following guide offers a mechanistic overview, a detailed step-by-step protocol, data presentation, and critical troubleshooting insights to ensure reliable and high-yield synthesis of the target secondary or tertiary amines.

Mechanistic Overview & Reagent Selection Rationale

The reductive amination of an aldehyde with a primary or secondary amine is a cornerstone transformation in organic synthesis, proceeding through a two-stage mechanism that can be executed in a single reaction vessel.[7][8]

Stage 1: Imine/Iminium Ion Formation The reaction initiates with the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde. This forms an unstable carbinolamine intermediate.[9] Under the reaction conditions, this intermediate readily dehydrates to form a C=N double bond, yielding an imine (from a primary amine) or an enamine (from a secondary amine). In weakly acidic to neutral conditions, the imine is protonated to form a highly electrophilic iminium ion, which is the key intermediate for the reduction step.[5][10]

Stage 2: Hydride-Mediated Reduction The formed iminium ion is then reduced by a hydride donor to the corresponding amine. The choice of reducing agent is critical for the success of a one-pot, direct reductive amination.[1]

Why Sodium Triacetoxyborohydride (STAB)? While several hydride reagents can effect this transformation, sodium triacetoxyborohydride (STAB) is the reagent of choice for this protocol for several key reasons:

-

Exceptional Selectivity: The rate of reduction of the iminium ion by STAB is significantly faster than the reduction of the starting aldehyde or ketone.[1][6] This selectivity prevents the formation of the corresponding alcohol as a major byproduct, a common issue with stronger reducing agents like sodium borohydride (NaBH₄).[11]

-

Mild Reaction Conditions: STAB is a non-pyrophoric, stable solid that is less basic and less nucleophilic than other common borohydrides.[12] Its reactivity is attenuated by the electron-withdrawing effects of the three acetoxy groups, allowing for reactions to be conducted at room temperature.[6]

-

Broad Functional Group Tolerance: The mildness of STAB permits its use in the presence of a wide range of reducible or acid-sensitive functional groups, such as esters, amides, nitro groups, and acetals.[5][6]

-

Procedural Simplicity: It enables a "direct" or "in-situ" reductive amination where the aldehyde, amine, and reducing agent are combined in a single pot, simplifying the experimental workflow.[5]

In contrast, sodium cyanoborohydride (NaBH₃CN) is also selective but introduces highly toxic cyanide waste.[13] Sodium borohydride (NaBH₄) is a stronger reducing agent that readily reduces the starting aldehyde, necessitating a two-step procedure where the imine is pre-formed and isolated before reduction.[2][5]

Experimental Protocol: Synthesis of N-substituted-1-(2-(2-methylpropyl)-1,3-thiazol-4-yl)methanamine

This protocol describes a general procedure for reacting 2-(2-methylpropyl)-1,3-thiazole-4-carbaldehyde with a generic primary amine (e.g., Benzylamine) to yield the corresponding secondary amine.

Materials and Equipment

-

Reagents:

-

2-(2-methylpropyl)-1,3-thiazole-4-carbaldehyde (1.0 equiv)

-

Primary or Secondary Amine (e.g., Benzylamine, 1.0-1.1 equiv)

-

Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃, 1.3-1.6 equiv)[5]

-

Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[5][6]

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

1 M aqueous Hydrochloric Acid (HCl)

-

1 M aqueous Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottom flask with magnetic stir bar

-

Nitrogen or Argon gas inlet

-

Septa and needles

-

Glass funnels, separatory funnel

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware

-

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-(2-methylpropyl)-1,3-thiazole-4-carbaldehyde (1.0 equiv) and the chosen amine (1.0-1.1 equiv).

-

Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1-0.2 M with respect to the aldehyde. Stir the mixture at room temperature for 20-30 minutes to facilitate the initial formation of the imine intermediate.[5]

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB, 1.5 equiv) to the stirring solution in one portion. Note: For larger-scale reactions, portion-wise addition is recommended to control any mild exotherm.

-

Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by Thin-Layer Chromatography (TLC).[14]

-

TLC System: A typical eluent system is Hexane/Ethyl Acetate (e.g., 7:3 v/v).

-

Visualization: Use a UV lamp (254 nm) and/or a potassium permanganate (KMnO₄) stain.

-

Indication of Completion: The reaction is complete upon the disappearance of the starting aldehyde spot. Reaction times typically range from 2 to 12 hours.

-

-

Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

-

Work-up and Extraction:

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with dichloromethane (DCM) or ethyl acetate.

-

Combine all organic layers.

-

-

Acid-Base Purification (Amine Isolation):

-

Wash the combined organic layers with 1 M HCl. The amine product will move into the aqueous layer as its protonated ammonium salt, leaving non-basic impurities in the organic phase.

-

Separate the acidic aqueous layer and cool it in an ice bath.

-

Basify the aqueous layer to pH > 10 by the slow addition of 1 M NaOH.

-

Extract the now basic aqueous layer three times with fresh DCM or ethyl acetate.

-

-

Drying and Concentration: Combine the final organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude amine product.

-

Final Purification: If necessary, the product can be further purified by silica gel column chromatography.

Data Presentation & Expected Results

The following table summarizes the key parameters for the described protocol.

| Parameter | Recommended Value / Reagent | Rationale |

| Substrate | 2-(2-methylpropyl)-1,3-thiazole-4-carbaldehyde | Heterocyclic aldehyde core |

| Amine | Primary or Secondary Amine | Nucleophile for imine formation |

| Reducing Agent | Sodium triacetoxyborohydride (STAB) | Mild and selective for the iminium ion[6][12] |

| Stoichiometry (STAB) | 1.3 - 1.6 equivalents | Ensures complete reduction of the intermediate[5] |

| Solvent | Anhydrous DCE or THF | Aprotic solvent compatible with STAB[1][13] |

| Temperature | Room Temperature (20-25 °C) | Sufficient for the reaction with STAB |

| Reaction Time | 2 - 12 hours | Monitored by TLC for completion[14] |

| Typical Yield | >80% | Dependent on amine and purification efficiency |

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol.

Caption: Workflow for the one-pot reductive amination protocol.

Troubleshooting and Key Considerations

-

Incomplete Reaction: If the starting aldehyde persists after 12 hours, ensure all reagents and solvents were anhydrous. Water can hydrolyze the imine intermediate and decompose the STAB reagent.[13] A slight excess (1.1-1.2 equiv) of the amine can sometimes help drive imine formation.

-

Formation of Alcohol Byproduct: Significant formation of 2-(2-methylpropyl)-1,3-thiazole-4-methanol indicates a non-selective reducing agent was used or the STAB was of poor quality. STAB is the preferred reagent to avoid this.[5]

-

Dialkylation of Primary Amines: When using a primary amine, a potential side reaction is the formation of a tertiary amine via a second reductive amination of the newly formed secondary amine product with another molecule of aldehyde.[5] This can be minimized by using a 1:1 stoichiometry of aldehyde to amine and adding the STAB promptly after the initial mixing period. An alternative is a two-step (indirect) procedure where the imine is formed first in methanol, followed by reduction with NaBH₄.[5]

-

Purification Difficulties: The polarity of the product amine and the intermediate imine can be similar. The acid-base extraction described in the work-up is a highly effective method to separate the basic amine product from non-basic starting materials or impurities.[15]

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. University of Rochester. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

-

Chemistry Steps. (n.d.). Reductive Amination. [Link]

-

Wikipedia. (n.d.). Sodium triacetoxyborohydride. [Link]

-

Wikipedia. (n.d.). Reductive amination. [Link]

-

The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Peris, E., et al. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 21, 5655-5662. [Link]

-

Sukhorukov, A. Y. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 215. [Link]

-

Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

-

Reddit. (2024, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/organicchemistry. [Link]

-

van der Meer, J. (n.d.). Chemical synthesis and imine reductase-catalyzed enantioselective reduction of trifluorinated imines. University of Groningen. [Link]

-

de Vries, J. G., & Mršić, N. (2011). Reduction of Imines and Reductive Amination of Aldehydes and Ketones. In The Handbook of Homogeneous Hydrogenation. [Link]

-

ResearchGate. (2017, March 11). How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines? [Link]

-

Request PDF. (n.d.). 2.6 Reduction of Imines and Reductive Amination of Aldehydes and Ketones. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

-

Ghasemi, J., et al. (2010). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods, 2, 1143-1149. [Link]

-

Vasile, C. M., et al. (2021). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. Molecules, 26(23), 7126. [Link]

-

Hardison, D. R., et al. (2022). Reductive Amination for LC–MS Signal Enhancement and Confirmation of the Presence of Caribbean Ciguatoxin-1 in Fish. Toxins, 14(6), 406. [Link]

-

PubChem. (n.d.). 2-methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid. [Link]

-

Singh, P., et al. (2023). Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases. Organic & Biomolecular Chemistry, 21, 9187-9211. [Link]

Sources

- 1. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 2. gctlc.org [gctlc.org]

- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 4. Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sodium triacetoxyborohydride [organic-chemistry.org]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]

- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. reddit.com [reddit.com]

Application Notes and Protocols: Knoevenagel Condensation Conditions for Thiazole-4-carbaldehydes

Introduction: The Strategic Importance of Thiazole Scaffolds in Modern Chemistry

The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds and functional materials.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged structure" in drug discovery. The Knoevenagel condensation represents a powerful and versatile carbon-carbon bond-forming reaction, providing a direct and efficient route to α,β-unsaturated compounds.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the optimal conditions for the Knoevenagel condensation of thiazole-4-carbaldehydes with various active methylene compounds. We will delve into the mechanistic underpinnings of the reaction, explore a range of catalytic systems, and provide detailed, field-proven protocols for practical application.

Mechanistic Insights: Understanding the Knoevenagel Condensation

The Knoevenagel condensation is fundamentally a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step to yield the final α,β-unsaturated product. The reaction is typically catalyzed by a base, which plays a crucial role in the deprotonation of the active methylene compound to generate a resonance-stabilized carbanion (enolate).

The generally accepted mechanism, particularly when using a secondary amine catalyst like piperidine, involves the following key steps:

-

Enolate Formation: The basic catalyst abstracts a proton from the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form a highly nucleophilic enolate.

-

Iminium Ion Formation: The amine catalyst reacts with the aldehyde (thiazole-4-carbaldehyde) to form a more electrophilic iminium ion.

-

Nucleophilic Attack: The enolate attacks the iminium ion, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer and Catalyst Regeneration: A series of proton transfers occurs, culminating in the elimination of a water molecule and regeneration of the amine catalyst.

This process results in the formation of a new carbon-carbon double bond, yielding the desired α,β-unsaturated thiazole derivative.

Caption: Generalized mechanism of the Knoevenagel condensation.

Critical Parameters and Optimization Strategies

The success of the Knoevenagel condensation with thiazole-4-carbaldehydes hinges on the careful selection and optimization of several key parameters:

-

Catalyst: A wide range of catalysts can be employed, from traditional organic bases to more modern and sustainable options.

-

Organic Bases: Piperidine, pyrrolidine, and triethylamine are classic and highly effective catalysts. Piperidine, often used in catalytic amounts, is a common choice for this transformation.[3][4]

-

Ammonium Salts: Ammonium acetate is an inexpensive and efficient catalyst, particularly under solvent-free or microwave conditions.[5][6]

-

Lewis Acids: Lewis acids such as ZnCl₂, TiCl₄, and InCl₃ can also promote the reaction, often in combination with a base.[7]

-

Green Catalysts: In the pursuit of more environmentally benign methodologies, catalysts like urea and even biocatalysts such as baker's yeast have been successfully utilized.[8]

-

-

Solvent: The choice of solvent can significantly impact reaction rates and yields.

-

Protic Solvents: Ethanol and methanol are commonly used and are effective for many Knoevenagel condensations.

-

Aprotic Solvents: Toluene, benzene, and DMF are also viable options, particularly when azeotropic removal of water is desired.

-

Solvent-Free Conditions: A growing trend in green chemistry is the use of solvent-free, or neat, reaction conditions, often coupled with microwave irradiation. This approach can lead to shorter reaction times, higher yields, and simplified purification.[6][8]

-

-

Temperature and Reaction Time: These parameters are interdependent and are influenced by the reactivity of the substrates and the chosen catalytic system. Conventional heating at reflux temperatures for several hours is a standard approach. However, microwave-assisted synthesis can dramatically reduce reaction times to mere minutes.[5][6][9]

Experimental Protocols

The following protocols are provided as a starting point and can be further optimized based on the specific active methylene compound and available laboratory equipment.

Protocol 1: Conventional Piperidine-Catalyzed Knoevenagel Condensation

This protocol outlines a classic and reliable method for the Knoevenagel condensation of thiazole-4-carbaldehyde.

Materials:

-

Thiazole-4-carbaldehyde

-

Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

-

Piperidine

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Stirring plate with heating mantle

-

Standard glassware for workup and purification

Procedure:

-

To a round-bottom flask, add thiazole-4-carbaldehyde (1.0 eq), the active methylene compound (1.1 eq), and ethanol (sufficient to dissolve the reactants).

-

Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product may precipitate out of solution upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Caption: Workflow for conventional Knoevenagel condensation.

Protocol 2: Microwave-Assisted Solvent-Free Knoevenagel Condensation

This protocol offers a rapid and environmentally friendly alternative to conventional heating.[5][6][8]

Materials:

-

Thiazole-4-carbaldehyde

-

Active methylene compound (e.g., malononitrile, cyanoacetamide)

-

Urea or Ammonium Acetate (catalyst)

-

Microwave reactor vial

-

Standard glassware for purification

Procedure:

-

In a microwave reactor vial, combine thiazole-4-carbaldehyde (1.0 eq), the active methylene compound (1.1 eq), and a catalytic amount of urea or ammonium acetate (0.1-0.2 eq).

-

Thoroughly mix the reactants with a spatula.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a suitable power and temperature for a short duration (typically 2-10 minutes). Optimization of time and power may be necessary.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

The solid product can be directly purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions and outcomes for the Knoevenagel condensation of various aldehydes with active methylene compounds, providing a predictive framework for thiazole-4-carbaldehyde.

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Conditions | Time | Yield (%) |

| Benzaldehyde | Malononitrile | Piperidine | Ethanol | Reflux | 2 h | >90 |

| 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | Ammonium Acetate | None | Microwave (300W) | 2 min | 86 |

| Indole-3-carbaldehyde | Thiazolidine-2,4-dione | Ammonium Acetate | None | Microwave | 5-10 min | Excellent |

| 2-Furaldehyde | Cyanoacetamide | Urea | None | Microwave (300W) | 3 min | High |

Data compiled from various sources, including[5][6][8].

Conclusion and Future Perspectives

The Knoevenagel condensation of thiazole-4-carbaldehydes is a robust and highly adaptable reaction for the synthesis of a diverse range of α,β-unsaturated compounds. By carefully selecting the catalyst, solvent, and energy source, researchers can achieve high yields in an efficient and often environmentally conscious manner. The protocols and insights provided in this application note serve as a comprehensive guide for the practical execution of this important transformation. The resulting products are valuable intermediates for the development of novel pharmaceuticals and functional materials, underscoring the continued relevance of the Knoevenagel condensation in modern chemical research.

References

-

Rao, P. S., & Venkataratnam, R. V. (1991). Zinc Chloride as a New Catalyst for Knoevenagel Condensation. Tetrahedron Letters, 32(41), 5821–5822. [Link]

-

J&K Scientific LLC. (2021). Knoevenagel Condensation. [Link]

-

Ito, Y., et al. (2012). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. The Journal of Organic Chemistry, 77(3), 1447-1458. [Link]

-

A Review on Solvent-Free Microwave Assisted Condensation Reactions. (2018). Unique Pub International. [Link]

-

de Oliveira, V. G., et al. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Organic & Medicinal Chem IJ, 5(3). [Link]

-

Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. (2018). ResearchGate. [Link]

-

MICROWAVE ASSISTED SOLVENT FREE KNOEVENAGEL CONDENSATION OF AROMATIC ALDEHYDES WITH ETHYL CYANOACETATE. (n.d.). [Link]

-

Singh, P., et al. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. Archiv der Pharmazie, 355(7), e2200028. [Link]

-

Bhuiyan, M. M. H., et al. (2020). Microwave-assisted urea catalyzed Knoevenagel condensation of aldehydes with active methylene compounds. Bangladesh Journal of Scientific and Industrial Research, 55(2), 159-164. [Link]

-

Sharma, G., et al. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 17, 1246-1309. [Link]

-

Ali, A., et al. (2021). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules, 26(16), 4949. [Link]

-

Rao, C. V., et al. (2011). Synthesis and biological studies of novel 2-(4-substitutedbenzyl- thio)-5-amino-6-(benzo[d]thiazol-2-yl)-7-(4- chlorophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one derivatives. Organic Communications, 4(2), 33-41. [Link]

Sources

- 1. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. uniquepubinternational.com [uniquepubinternational.com]

- 6. jst.hstu.ac.bd [jst.hstu.ac.bd]

- 7. jk-sci.com [jk-sci.com]

- 8. banglajol.info [banglajol.info]

- 9. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]

Strategic Oxidation of 2-Isobutylthiazole-4-carbaldehyde: A Guide to Synthesizing 2-Isobutylthiazole-4-carboxylic Acid

An Application Note and Protocol Guide for Researchers

Abstract: The conversion of aldehydes to carboxylic acids is a cornerstone transformation in organic synthesis, particularly in the development of pharmaceutical intermediates. This document provides a detailed guide for the oxidation of 2-isobutylthiazole-4-carbaldehyde to 2-isobutylthiazole-4-carboxylic acid, a valuable building block in medicinal chemistry. We will delve into the rationale behind selecting an appropriate oxidation method, with a primary focus on the highly efficient and selective Pinnick oxidation. An alternative, more classical approach using Jones oxidation will also be discussed for comparative purposes. This guide is intended for researchers, scientists, and drug development professionals seeking robust and reproducible protocols.

Introduction and Strategic Considerations

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The targeted synthesis of derivatives such as 2-isobutylthiazole-4-carboxylic acid is therefore of significant interest. The primary challenge in oxidizing 2-isobutylthiazole-4-carbaldehyde lies in the potential for unwanted side reactions involving the heteroaromatic ring, which contains both a nucleophilic sulfur atom and a basic nitrogen atom. These features necessitate an oxidation method that is both mild and highly selective for the aldehyde functional group.

Strong, non-selective oxidizing agents like potassium permanganate or nitric acid can lead to ring-opening, N-oxidation, or other degradative pathways, resulting in low yields and complex purification challenges.[1] Therefore, the choice of oxidant is critical to the success of this synthesis.

This guide will focus on the Pinnick oxidation, a method renowned for its mild conditions and tolerance of a wide array of functional groups, making it exceptionally well-suited for complex and sensitive substrates like heteroaromatic aldehydes.[2][3]

Comparative Analysis of Oxidation Methods

Several methods exist for the oxidation of aldehydes to carboxylic acids.[4] A comparative summary is presented below to justify the selection of the Pinnick oxidation for this specific application.

| Method | Oxidizing Agent(s) | Advantages | Disadvantages | Suitability for Topic |

| Pinnick Oxidation | Sodium chlorite (NaClO₂), mild acid (e.g., NaH₂PO₄) | High selectivity for aldehydes, tolerates sensitive functional groups, mild reaction conditions, high yields.[2][5] | Requires a scavenger for hypochlorous acid byproduct. | Excellent |

| Jones Oxidation | Chromic acid (CrO₃ in H₂SO₄/acetone) | Inexpensive, rapid, and powerful.[6][7] | Harshly acidic, uses carcinogenic Cr(VI), can oxidize other functional groups (e.g., alcohols).[7][8] | Poor to Fair |

| Potassium Permanganate | KMnO₄ | Very strong and inexpensive. | Poor selectivity, can cleave C-C bonds and oxidize other functional groups.[9] | Poor |

| Tollens' Reaction | Silver nitrate in ammonia (Ag(NH₃)₂⁺) | Very mild and selective for aldehydes. | Primarily used as a qualitative test, expensive for large-scale synthesis, formation of explosive silver nitride.[10][11] | Poor |

| Sodium Hypochlorite | NaOCl (Bleach) | Inexpensive and readily available.[12] | Can lead to chlorination of electron-rich aromatic rings.[11] | Fair |

Based on this analysis, the Pinnick oxidation is the superior method due to its unparalleled selectivity and mild reaction conditions, which are crucial for preserving the integrity of the 2-isobutylthiazole core.

Featured Protocol: Pinnick Oxidation of 2-Isobutylthiazole-4-carbaldehyde

The Pinnick oxidation utilizes sodium chlorite as the oxidant, which under mildly acidic conditions, forms the active oxidizing species, chlorous acid (HClO₂).[2][13] A key feature of this protocol is the inclusion of a scavenger, such as 2-methyl-2-butene, to trap the reactive hypochlorous acid (HOCl) byproduct, preventing unwanted side reactions.[5][13]

General Workflow

Caption: General workflow for the Pinnick oxidation.

Detailed Experimental Protocol

Reagents and Materials:

-

2-Isobutylthiazole-4-carbaldehyde

-

Sodium chlorite (NaClO₂, 80% technical grade or higher)

-

Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)

-

2-Methyl-2-butene

-

tert-Butanol (t-BuOH)

-

Water (deionized)

-

Ethyl acetate (EtOAc)

-

Saturated sodium sulfite (Na₂SO₃) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl, 1 M)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-isobutylthiazole-4-carbaldehyde (1.0 eq) in a mixture of tert-butanol and water (typically a 2:1 to 4:1 ratio, e.g., 10 mL/mmol of aldehyde).

-

Add 2-methyl-2-butene (4.0-5.0 eq) to the solution. This large excess ensures efficient scavenging of the HOCl byproduct.[13]

-

Oxidant Preparation: In a separate beaker, prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate monohydrate (1.5 eq) in water (e.g., 2-3 mL/mmol of aldehyde).

-

Reaction: Cool the aldehyde solution in an ice-water bath (0-5 °C). Slowly add the aqueous oxidant solution dropwise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 4-12 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is fully consumed.

-

Work-up:

-

Cool the reaction mixture in an ice bath and quench by slowly adding saturated aqueous sodium sulfite solution until a KI-starch paper test indicates the absence of peroxides.

-

Concentrate the mixture under reduced pressure to remove the tert-butanol.

-

Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with water, then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography to afford the pure 2-isobutylthiazole-4-carboxylic acid.

Reaction Mechanism

Caption: Simplified mechanism of the Pinnick oxidation.

Alternative Protocol: Jones Oxidation

While not recommended for this specific transformation due to its harshness, the Jones oxidation is a classic method for converting primary alcohols and aldehydes to carboxylic acids.[7][14] It should only be considered if milder methods fail and with extreme caution.

WARNING: Jones reagent contains Chromium(VI), which is highly toxic and carcinogenic.[7] Handle with extreme care using appropriate personal protective equipment (PPE) in a certified chemical fume hood. All chromium waste must be disposed of according to institutional safety protocols.

Reagents:

-

Chromium trioxide (CrO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Acetone

-

2-Isobutylthiazole-4-carbaldehyde

-

Isopropanol (for quenching)

Procedure:

-

Prepare Jones Reagent: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to a stirred suspension of chromium trioxide in water. Caution: Highly exothermic reaction. The resulting solution should be a clear orange-red.

-

Reaction: Dissolve the 2-isobutylthiazole-4-carbaldehyde in acetone in a separate flask and cool to 0 °C.

-

Add the prepared Jones reagent dropwise to the aldehyde solution. The color of the mixture will change from orange-red to a murky green as the Cr(VI) is reduced to Cr(III).[15]

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, stir the reaction for 1-2 hours at room temperature.

-

Work-up:

-

Quench the excess oxidant by the dropwise addition of isopropanol until the green color persists.

-

Filter the mixture through a pad of celite to remove the chromium salts.

-

Concentrate the filtrate to remove most of the acetone.

-

Extract the aqueous residue with a suitable organic solvent.

-

Wash, dry, and concentrate the organic layer. Purify as described previously.

-

Troubleshooting Guide (Pinnick Protocol)

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | Insufficient oxidant; oxidant decomposed; low reaction temperature. | Add an additional portion of fresh oxidant solution (0.2-0.3 eq). Allow the reaction to stir longer at room temperature. |

| Low Yield | Product is water-soluble; incomplete extraction; side reactions. | Ensure pH is sufficiently acidic (pH 2-3) before extraction. Perform more extractions or use a continuous liquid-liquid extractor. Ensure an adequate excess of the scavenger was used. |

| Formation of Side Products | Insufficient scavenger (HOCl can cause chlorination); reaction temperature too high. | Increase the equivalents of 2-methyl-2-butene. Maintain a low temperature during the addition of the oxidant. |

| Difficult Purification | Presence of unreacted aldehyde or other impurities. | Perform a basic wash (e.g., with dilute NaHCO₃) during work-up to extract the acidic product into the aqueous layer, leaving neutral impurities (like the aldehyde) in the organic layer. Re-acidify the aqueous layer and extract the product. |

References

-

Chemistry Steps. (n.d.). Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link][9]

-

LibreTexts Chemistry. (2025). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link][10]

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link][4]

-

ResearchGate. (2014). What is the most mild method for the oxidation of aldehyde to carboxylic acid?. Retrieved from [Link][11]

-

Wikipedia. (n.d.). Pinnick oxidation. Retrieved from [Link][2]

-

PMC. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. Retrieved from [Link][3]

-

NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples. Retrieved from [Link][13]

-

MDPI. (n.d.). Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters. Retrieved from [Link][16]

-

YouTube. (2025). Pinnick Oxidation. Retrieved from [Link][5]

-

Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link][6]

-

Wikipedia. (n.d.). Jones oxidation. Retrieved from [Link][7]

-

ADI Chemistry. (n.d.). JONES REAGENT & OXIDATION REACTIONS. Retrieved from [Link][15]

-

Reaction Repo. (n.d.). Jones Oxidation. Retrieved from [Link][14]

-

Semantic Scholar. (1968). New methods for the oxidation of aldehydes to carboxylic acids and esters. Retrieved from [Link]

- Google Patents. (n.d.). CN101891701A - Synthetic method of 2-isobutylthiazole.

-

Chemistry Steps. (n.d.). Jones Oxidation. Retrieved from [Link][8]

-

Vaia. (n.d.). Oxidation of an aldehyde yields a carboxylic acid. Retrieved from [Link][1]

-

The Good Scents Company. (n.d.). 2-isobutyl thiazole. Retrieved from [Link]

-

PubChem. (n.d.). 2-Isobutylthiazole. Retrieved from [Link]

-

ResearchGate. (2017). Oxidation of Aldehydes and Alcohols to Carboxylic Acids Using NaClO Under Microwave Irradiation or Classical Heating Without a Catalyst. Retrieved from [Link][12]

-

PubMed. (1984). Synthesis of L-2-oxothiazolidine-4-carboxylic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Retrieved from [Link]

-

Michigan State University Chemistry. (n.d.). Carboxylic Acid Reactivity. Retrieved from [Link]

Sources

- 1. vaia.com [vaia.com]

- 2. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 3. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Jones Oxidation [organic-chemistry.org]

- 7. Jones oxidation - Wikipedia [en.wikipedia.org]

- 8. Jones Oxidation - Chemistry Steps [chemistrysteps.com]

- 9. Aldehydes and Ketones to Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 14. reactionrepo.mintlify.app [reactionrepo.mintlify.app]

- 15. adichemistry.com [adichemistry.com]

- 16. mdpi.com [mdpi.com]

Application Notes and Protocols for the Synthesis of 2-Alkylthiazole-4-carbaldehydes via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

The 2-alkylthiazole-4-carbaldehyde scaffold is a valuable building block in medicinal chemistry, serving as a precursor for a diverse range of biologically active compounds. The strategic introduction of the formyl group at the C4 position of the thiazole ring opens up a plethora of synthetic transformations, enabling the construction of complex molecular architectures. This guide provides a detailed and scientifically grounded protocol for the synthesis of 2-alkylthiazole-4-carbaldehydes, with a central focus on the application of Grignard chemistry.

The synthesis is approached as a two-stage process. The initial stage involves the construction of the requisite 2-alkyl-4-bromothiazole precursor. Subsequently, this precursor undergoes a Grignard reaction, followed by formylation, to yield the target aldehyde. This document will elucidate the mechanistic underpinnings of each step, provide detailed experimental protocols, and address common challenges and optimization strategies to ensure a high rate of success in the laboratory.

Part 1: Synthesis of the 2-Alkyl-4-bromothiazole Precursor